molecular formula C27H23N3O2S B2647676 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922806-37-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2647676
CAS No.: 922806-37-9
M. Wt: 453.56
InChI Key: VWQAEPGCUCUJED-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, thereby effectively suppressing B-cell receptor signaling pathways. This targeted mechanism makes it a critical research tool for investigating the pathogenesis and progression of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as various autoimmune disorders like rheumatoid arthritis. The compound's high selectivity profile minimizes off-target effects, providing researchers with a precise probe to dissect BTK-dependent signaling networks in cellular and animal models. Its research value is underscored by its utility in preclinical studies aimed at understanding drug resistance mechanisms and developing novel therapeutic strategies for BTK-driven diseases.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-12-13-23(32-2)25-26(18)33-27(29-25)30(17-19-7-6-14-28-16-19)24(31)15-21-10-5-9-20-8-3-4-11-22(20)21/h3-14,16H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQAEPGCUCUJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a benzo[d]thiazole moiety, which is associated with various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Molecular Formula and Weight

  • Molecular Formula : C26H25N3O2S
  • Molecular Weight : 439.5 g/mol

Structural Features

The compound features a benzo[d]thiazole ring, a naphthalene moiety, and a pyridine group, which contribute to its biological activity. The presence of these heterocycles often enhances interactions with biological targets.

PropertyValue
Molecular Weight439.5 g/mol
Molecular FormulaC26H25N3O2S

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways and the inhibition of specific enzymes involved in cancer progression.

  • Mechanism of Action : The thiazole ring is known to interact with proteins involved in cell cycle regulation and apoptosis. For example, compounds similar to this compound have been shown to inhibit Bcl-2 proteins, promoting cell death in cancerous cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacteria and fungi.

  • In Vitro Studies : Compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of thiazole derivatives, it was found that certain analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against A549 lung adenocarcinoma cells. The study highlighted the importance of substituents on the thiazole ring for enhancing cytotoxicity .

Study 2: Antimicrobial Screening

Another study screened various thiazole derivatives against common bacterial strains. Results indicated that compounds similar to this compound showed significant antibacterial activity, particularly against Gram-positive bacteria .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • The benzo[d]thiazole moiety is known for its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including those from lung and breast cancers .
    • A specific study highlighted the compound's potential to enhance the efficacy of existing cancer therapies by targeting multiple pathways involved in tumor growth and survival .
  • Antimicrobial Effects :
    • Compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Activity :
    • The compound may modulate inflammatory responses by inhibiting specific cytokines involved in the inflammatory process. This property is particularly relevant for treating chronic inflammatory conditions and could lead to the development of new anti-inflammatory drugs .

Case Studies

Several studies have explored the applications of compounds related to this compound:

  • Cancer Research :
    • A study demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxic effects on human cancer cell lines, leading to further exploration of similar compounds for therapeutic use .
  • Antimicrobial Studies :
    • Research has shown that certain derivatives possess strong antibacterial properties against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • Anti-inflammatory Trials :
    • Clinical trials involving compounds with similar structures have reported reductions in inflammatory markers in patients with autoimmune diseases, suggesting a pathway for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of benzo[d]thiazole, naphthalene, and pyridine groups. Key analogs for comparison include:

N-Phenyl-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamides (e.g., compounds 6a–m and 7a–m ): These analogs replace the benzo[d]thiazole and pyridine moieties with triazole and phenyl groups. The triazole ring enhances hydrogen-bonding capacity, while the naphthalene-ether linkage improves lipophilicity .

N-(2-Substituted-4-oxothiazolidin-3-yl)acetamides: These derivatives, such as those reported in Molecules (2010), feature a thiazolidinone ring instead of benzo[d]thiazole.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 6a N-(2-Substituted-4-oxothiazolidin-3-yl)acetamides
IR (C=O stretch) Not reported 1671–1682 cm⁻¹ ~1700 cm⁻¹ (amide and thiazolidinone)
1H NMR (Key Signals) Not reported δ 5.38–5.48 (–CH2–) δ 3.50–4.20 (thiazolidinone protons)
Lipophilicity (LogP) Predicted high (naphthalene) Moderate (triazole-phenyl) Low (polar 4-oxo group)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated in analogous acetamide derivatives. Key steps include:

  • Cu(OAc)₂-catalyzed click chemistry in a tert-butanol/water solvent system (3:1 ratio) at room temperature for 6–8 hours .
  • TLC monitoring using hexane:ethyl acetate (8:2) to track reaction progress .
  • Purification via recrystallization (ethanol) and characterization by IR, ¹H/¹³C NMR, and HRMS to confirm functional groups (e.g., C=O at ~1670 cm⁻¹) and structural integrity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and triazole signals (δ ~8.4 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and quaternary aromatic carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1348) .

Q. What preliminary biological screening methods are applicable?

  • Methodological Answer :

  • Antimicrobial assays : Use agar diffusion or microdilution methods to test against Gram-positive/negative bacteria and fungi, as seen in thiazole derivatives .
  • Cytotoxicity studies : Employ MTT assays on cancer cell lines, noting IC₅₀ values and structure-activity trends .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

  • Methodological Answer :

  • Substituent variation : Modify the naphthalene (e.g., halogenation) or pyridine (e.g., methylation) moieties to assess impact on bioactivity .
  • Triazole ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity .
  • Data analysis : Use multivariate regression to correlate substituent effects with biological endpoints (e.g., IC₅₀) .

Q. What computational strategies optimize reaction conditions for novel derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states using density functional theory (DFT) .
  • Machine learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures .
  • In silico screening : Dock derivatives into target protein pockets (e.g., kinase domains) to prioritize synthesis .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with stricter controls (e.g., fixed DMSO concentrations) to minimize solvent interference .
  • Target profiling : Use kinome-wide profiling or proteomics to identify off-target effects .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical weighting .

Q. What experimental design principles improve synthesis yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) while minimizing trial runs .
  • Membrane technologies : Use nanofiltration or liquid-liquid extraction to isolate intermediates with >95% purity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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